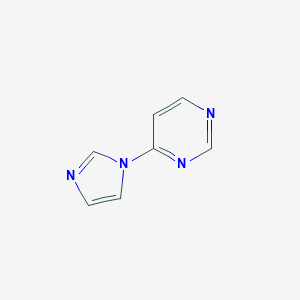

4-(1H-Imidazol-1-yl)pyrimidine

Description

Structure

3D Structure

Propriétés

Numéro CAS |

183552-82-1 |

|---|---|

Formule moléculaire |

C7H6N4 |

Poids moléculaire |

146.15 g/mol |

Nom IUPAC |

4-imidazol-1-ylpyrimidine |

InChI |

InChI=1S/C7H6N4/c1-2-8-5-10-7(1)11-4-3-9-6-11/h1-6H |

Clé InChI |

ALAJUIUXPQEGMR-UHFFFAOYSA-N |

SMILES |

C1=CN=CN=C1N2C=CN=C2 |

SMILES canonique |

C1=CN=CN=C1N2C=CN=C2 |

Synonymes |

Pyrimidine, 4-(1H-imidazol-1-yl)- (9CI) |

Origine du produit |

United States |

An In-depth Technical Guide to 4-(1H-Imidazol-1-yl)pyrimidine: Synthesis, Properties, and Applications in Drug Discovery

CAS Number: 183552-82-1

Abstract

This technical guide provides a comprehensive overview of 4-(1H-imidazol-1-yl)pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry. The document details its chemical identity, including its CAS number, and delves into its synthesis, physicochemical properties, and spectroscopic characterization. Furthermore, this guide explores the burgeoning role of the 4-(1H-imidazol-1-yl)pyrimidine scaffold as a privileged structure in the design and development of novel therapeutic agents, particularly in the realm of kinase inhibitors for oncology. Drawing from established synthetic methodologies and extensive research on its derivatives, this paper serves as an essential resource for researchers, scientists, and professionals in drug development seeking to leverage the unique attributes of this compound.

Introduction

The fusion of pyrimidine and imidazole rings into a single molecular entity has given rise to a class of compounds with remarkable pharmacological potential. Among these, 4-(1H-imidazol-1-yl)pyrimidine stands out as a core structural motif in a variety of biologically active molecules. The pyrimidine ring is a cornerstone of nucleic acids and numerous therapeutic agents, while the imidazole moiety is a key component of the essential amino acid histidine and is prevalent in many pharmaceuticals due to its ability to engage in crucial hydrogen bonding interactions. The combination of these two heterocycles in 4-(1H-imidazol-1-yl)pyrimidine creates a unique electronic and structural landscape, making it a versatile building block for the synthesis of targeted therapies. This guide aims to provide a detailed technical examination of this compound, from its fundamental properties to its application in cutting-edge drug discovery.

Chemical and Physical Properties

While specific experimental data for the parent compound is not extensively published, the physicochemical properties can be inferred from the known characteristics of its constituent rings and data from its numerous derivatives.

| Property | Value | Source |

| CAS Number | 183552-82-1 | [1] |

| Molecular Formula | C₇H₆N₄ | Calculated |

| Molecular Weight | 146.15 g/mol | Calculated |

| Appearance | Likely a white to off-white solid | Inferred from derivatives |

| Solubility | Expected to be soluble in polar organic solvents like DMSO and DMF | Inferred from derivatives |

| pKa | The pyrimidine ring is weakly basic, while the imidazole ring can act as both a weak acid and a weak base. The overall pKa will be influenced by the electronic interplay between the two rings. | General chemical principles |

Synthesis and Purification

The synthesis of 4-(1H-imidazol-1-yl)pyrimidine can be achieved through a nucleophilic aromatic substitution reaction. A general, well-established method involves the reaction of a halo-substituted pyrimidine with imidazole in the presence of a base.

General Synthetic Protocol

A robust and commonly employed method for the synthesis of N-aryl and N-heteroaryl imidazoles is the Ullmann condensation. For 4-(1H-imidazol-1-yl)pyrimidine, a plausible and efficient synthetic route involves the reaction of 4-chloropyrimidine with imidazole.

Caption: General workflow for the synthesis of 4-(1H-imidazol-1-yl)pyrimidine.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of 4-chloropyrimidine in a high-boiling polar aprotic solvent such as dimethylformamide (DMF), add imidazole and a base (e.g., potassium carbonate or sodium hydride).

-

Reaction Conditions: The reaction mixture is typically heated to an elevated temperature (e.g., 80-120 °C) and stirred for several hours to ensure complete reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is then purified by column chromatography on silica gel to afford the pure 4-(1H-imidazol-1-yl)pyrimidine.[2][3]

The causality behind these choices lies in the need for a polar aprotic solvent to dissolve the reactants and facilitate the nucleophilic attack, a base to deprotonate the imidazole, and heat to overcome the activation energy of the reaction.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on both the pyrimidine and imidazole rings. The protons on the pyrimidine ring will likely appear as doublets and a doublet of doublets in the aromatic region. The imidazole protons will also resonate in the aromatic region as singlets or doublets, depending on the coupling.

-

¹³C NMR: The carbon NMR spectrum will display characteristic signals for the carbon atoms of both heterocyclic rings. The chemical shifts will be influenced by the nitrogen atoms and the substitution pattern.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to C-H stretching of the aromatic rings, as well as C=N and C=C stretching vibrations within the pyrimidine and imidazole rings.

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak corresponding to the molecular weight of 4-(1H-imidazol-1-yl)pyrimidine (146.15 g/mol ). The fragmentation pattern will be characteristic of the two heterocyclic rings.

Applications in Drug Discovery

The 4-(1H-imidazol-1-yl)pyrimidine scaffold is a "privileged" structure in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. This has led to its extensive use in the development of novel therapeutics, particularly in the field of oncology.

Kinase Inhibition

A significant body of research has focused on the development of 4-(1H-imidazol-1-yl)pyrimidine derivatives as potent and selective kinase inhibitors.[3][11] Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. The nitrogen atoms in the pyrimidine and imidazole rings can act as hydrogen bond donors and acceptors, facilitating strong interactions with the ATP-binding site of various kinases.

Caption: Mechanism of action of 4-(1H-imidazol-1-yl)pyrimidine derivatives as kinase inhibitors.

Derivatives of this scaffold have shown inhibitory activity against a range of kinases, including BRAF, EGFR, and others involved in cancer progression.[3][6] The modular nature of the 4-(1H-imidazol-1-yl)pyrimidine core allows for systematic chemical modifications to optimize potency, selectivity, and pharmacokinetic properties.

Other Therapeutic Areas

Beyond oncology, the versatile nature of the 4-(1H-imidazol-1-yl)pyrimidine scaffold has led to its investigation in other therapeutic areas, including as potential anti-inflammatory, antiviral, and antimicrobial agents.[12] The ability of the imidazole and pyrimidine rings to participate in various non-covalent interactions makes this scaffold a promising starting point for the design of a wide range of bioactive molecules.

Conclusion

4-(1H-Imidazol-1-yl)pyrimidine, with its unique combination of two pharmacologically important heterocycles, represents a valuable and versatile scaffold in modern drug discovery. This technical guide has provided a comprehensive overview of its chemical identity, synthesis, and physicochemical properties, drawing upon the extensive body of research on its derivatives. The demonstrated success of this core structure in the development of potent kinase inhibitors underscores its significance and promises a bright future for its application in the design of next-generation therapeutics. Further research dedicated to the parent compound will undoubtedly provide even greater insights and expand its utility in medicinal chemistry.

References

-

Vicentes, S., et al. (2023). Synthesis of 5-(arylmethylideneamino)-4-(1H-benzo[d]imidazol-1-yl)pyrimidine hybrids: synthetic sequence and the molecular and supramolecular structures of two intermediates and three final products. Acta Crystallographica Section C: Structural Chemistry, 79(6), 334-345. [Link]

-

El-Sayed, M. A. A., et al. (2021). Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect. Molecules, 26(19), 5942. [Link]

-

ResearchGate. (n.d.). Synthesis of 4-(1H-imidazol-1-yl)-3,5-diaryl-4,5-dihydro-1H-pyrazole derivatives 258a–t. Retrieved from a diagram within a publication on antibacterial activity of molecular hybrids. [Link]

-

Ezhilarasi, M. R., & Mohan, S. (2016). Green Synthesis, 1D and 2D NMR spectral characterization of imidazole fused with pyrimidine nucleus by using grinding. Journal of Chemical and Pharmaceutical Research, 8(4), 834-841. [Link]

-

El-Damasy, A. K., et al. (2021). Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect. Molecules, 26(19), 5942. [Link]

-

Abdelgawad, M. A., et al. (2024). Synthesis and biological research of new imidazolone-sulphonamide-pyrimidine hybrids as potential EGFR-TK inhibitors and apoptosis-inducing agents. RSC Advances, 14(28), 20087-20104. [Link]

-

Lee, J., et al. (2010). Discovery and initial SAR of pyrimidin-4-yl-1H-imidazole derivatives with antiproliferative activity against melanoma cell lines. Bioorganic & Medicinal Chemistry Letters, 20(5), 1573-1577. [Link]

-

PubChem. (n.d.). 4-(1H-Imidazol-1-yl)pyridine. National Center for Biotechnology Information. [Link]

-

Güngör, T., et al. (2023). Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. Turkish Journal of Chemistry, 47(5), 1065-1079. [Link]

-

Taha, M. O., et al. (2022). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 10), 993-999. [Link]

-

Ragab, F. A. F., et al. (2020). Anticancer Activities of Tetrasubstituted Imidazole‐Pyrimidine‐Sulfonamide Hybrids as Inhibitors of EGFR Mutants. Archiv der Pharmazie, 353(8), 2000078. [Link]

-

NextSDS. (n.d.). Pyrimidine, 4-(1H-imidazol-1-yl)- (9CI) — Chemical Substance Information. [Link]

-

Yakan, H., et al. (2021). Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazole derivatives. Journal of Heterocyclic Chemistry, 58(2), 525-535. [Link]

Sources

- 1. nextsds.com [nextsds.com]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect [mdpi.com]

- 5. jocpr.com [jocpr.com]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 9. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 10. jmolecularsci.com [jmolecularsci.com]

- 11. Discovery and initial SAR of pyrimidin-4-yl-1H-imidazole derivatives with antiproliferative activity against melanoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The 4-(1H-Imidazol-1-yl)pyrimidine Scaffold: Physicochemical Properties, Synthesis, and Applications in Drug Discovery

Executive Summary

The 4-(1H-imidazol-1-yl)pyrimidine core is a highly versatile bi-heterocyclic scaffold utilized extensively in medicinal chemistry, agrochemicals, and materials science. By combining the electron-deficient nature of a pyrimidine ring with the hydrogen-bonding and metal-coordinating capabilities of an imidazole ring, this structural motif serves as a privileged pharmacophore for kinase inhibitors and metalloenzyme modulators. Because the unsubstituted base scaffold is rarely isolated or utilized in its raw form, this technical guide focuses on its most critical foundational derivatives—specifically 2-chloro-4-(1H-imidazol-1-yl)pyrimidine and 2-hydrazinyl-4-(1H-imidazol-1-yl)pyrimidine —to elucidate the physical properties, thermodynamic behavior, and synthetic methodologies governing this chemical class[1][2].

Physicochemical Properties and Structural Causality

Understanding the physical properties of the 4-(1H-imidazol-1-yl)pyrimidine system requires analyzing its electronic distribution. The pyrimidine ring acts as a strong electron-withdrawing group (EWG). It depletes electron density from the bridging C-N bond, stabilizing the overall molecule but rendering the remaining positions on the pyrimidine highly susceptible to nucleophilic aromatic substitution (SNAr).

Quantitative Data Summary

The following table summarizes the key physicochemical parameters of the primary functionalized derivatives used to build this scaffold[1][2][3].

Table 1: Key Physicochemical Properties of Reference Derivatives

| Property | 2-Chloro-4-(1H-imidazol-1-yl)pyrimidine | 2-Hydrazinyl-4-(1H-imidazol-1-yl)pyrimidine |

| CAS Number | 114834-03-6[1] | 1539600-26-4[2] |

| PubChem CID | 10631238[3] | N/A |

| Molecular Formula | C7H5ClN4[3] | C7H8N6[2] |

| Molecular Weight | 180.59 g/mol [3] | 176.18 g/mol [2] |

| Exact Mass | 180.02027 Da[3] | - |

| XLogP3 (Lipophilicity) | 1.2[3] | - |

| Topological Polar Surface Area | 43.6 Ų[3] | - |

| Rotatable Bonds | 1[3] | - |

| Hydrogen Bond Acceptors | 3[3] | - |

Causality in Drug Design: The Topological Polar Surface Area (TPSA) of 43.6 Ų for the 2-chloro derivative indicates excellent membrane permeability, falling well within the Lipinski Rule of 5 parameters for oral bioavailability (which requires TPSA < 140 Ų)[3]. The single rotatable bond between the pyrimidine and imidazole rings allows the molecule to adopt a coplanar conformation. This structural rigidity is critical for inserting the molecule into narrow hydrophobic pockets (such as the ATP-binding hinge region of kinases) while minimizing entropic penalties upon target binding.

Experimental Protocol: Regioselective Synthesis Workflow

The synthesis of the 4-(1H-imidazol-1-yl)pyrimidine core relies on the differential electrophilicity of the carbon atoms in 2,4-dichloropyrimidine. The C4 position is intrinsically more reactive towards nucleophiles than the C2 position because the resulting Meisenheimer intermediate at C4 is more effectively stabilized by the adjacent nitrogen atoms.

Self-Validating SNAr Protocol for 2-Chloro-4-(1H-imidazol-1-yl)pyrimidine

To ensure high yield and regioselectivity, the following step-by-step methodology incorporates built-in quality control (QC) validation.

-

Reagent Preparation: Dissolve 1.0 equivalent of 2,4-dichloropyrimidine in an aprotic polar solvent (e.g., anhydrous DMF or acetonitrile). Causality: Aprotic solvents ensure complete solubility of the organic precursors and stabilize the polar transition state of the SNAr reaction without donating protons that could quench the nucleophile.

-

Base Addition: Add 1.2 equivalents of anhydrous potassium carbonate (K₂CO₃) to the solution. Causality: A mild inorganic base is chosen over strong bases (like NaH) to prevent the degradation of the pyrimidine ring. It acts as an acid scavenger for the HCl generated during the reaction, driving the equilibrium forward.

-

Nucleophile Introduction: Cool the reaction vessel to 0°C using an ice bath. Slowly add 1.0 equivalent of 1H-imidazole dropwise. Causality: The low temperature kinetically favors substitution at the highly reactive C4 position, preventing over-reaction and minimizing C2-attack byproducts or double substitution.

-

Reaction Monitoring (Built-in QC): Allow the reaction to slowly warm to room temperature over 4 hours. Monitor the reaction via LC-MS or TLC (EtOAc:Hexane 1:1). Validation: The system is self-validating when the starting material peak disappears and a single major product mass of m/z 181 [M+H]⁺ emerges. The presence of a characteristic 3:1 isotopic pattern in the mass spectrum confirms the retention of the single C2 chlorine atom.

-

Workup and Isolation: Quench the reaction by pouring the mixture into crushed ice water to precipitate the product. Filter the precipitate under a vacuum and wash thoroughly with cold water to remove residual DMF and inorganic salts. Dry under a high vacuum to yield 2-chloro-4-(1H-imidazol-1-yl)pyrimidine.

Further Derivatization

The retained C2-chloro atom acts as a versatile synthetic handle. It can be subsequently displaced by stronger nucleophiles, such as hydrazine hydrate, under elevated temperatures (reflux) to yield 2-hydrazinyl-4-(1H-imidazol-1-yl)pyrimidine[2].

Regioselective SNAr synthesis workflow for 4-(1H-imidazol-1-yl)pyrimidine derivatives.

Pharmacological Applications and Mechanistic Grounding

The 4-(1H-imidazol-1-yl)pyrimidine scaffold is a cornerstone in the development of targeted therapeutics due to its highly programmable interaction profile.

-

Kinase Inhibition: The pyrimidine nitrogen atoms act as potent hydrogen bond acceptors, interacting directly with the backbone amides of the kinase hinge region. The attached imidazole ring often projects into the solvent-exposed region or an adjacent hydrophobic pocket, allowing medicinal chemists to tune the molecule for specific kinase selectivity.

-

Metalloenzyme Modulation: The unsubstituted nitrogen (N3) of the imidazole ring possesses a highly accessible, localized lone pair of electrons. This makes the scaffold an excellent candidate for coordinating with metal ions (e.g., Zn²⁺, Fe³⁺) in the active sites of metalloenzymes, such as cytochrome P450s or matrix metalloproteinases.

Pharmacophore mapping of the 4-(1H-imidazol-1-yl)pyrimidine scaffold in drug design.

Safety and Handling

When handling derivatives like 2-chloro-4-(1H-imidazol-1-yl)pyrimidine, standard laboratory safety protocols must be strictly enforced. The compound is classified under GHS hazard statements as H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[3]. Researchers must utilize chemical fume hoods and appropriate personal protective equipment (PPE), including nitrile gloves and safety goggles, during synthesis and purification workflows.

References

-

PubChem. "2-chloro-4-(1H-imidazol-1-yl)pyrimidine | C7H5ClN4 | CID 10631238 - PubChem". National Institutes of Health (NIH). Available at:[Link]

-

NextSDS. "2-chloro-4-(1H-imidazol-1-yl)pyrimidine — Chemical Substance Information". NextSDS Substance Database. Available at:[Link]

Sources

4-(1H-Imidazol-1-yl)pyrimidine: A Privileged Scaffold in Structure-Activity Relationship (SAR) Studies

Executive Summary

In modern medicinal chemistry, the 4-(1H-imidazol-1-yl)pyrimidine scaffold has emerged as a highly versatile, privileged structure capable of engaging a diverse array of biological targets. As a Senior Application Scientist, I have observed that the unique electronic properties of this bicyclic system—combining the hydrogen-bonding capacity and rigidity of the pyrimidine core with the metal-ligating and π-π stacking abilities of the imidazole ring—make it an ideal starting point for rational drug design.

This technical guide synthesizes the latest Structure-Activity Relationship (SAR) landscapes surrounding the 4-(1H-imidazol-1-yl)pyrimidine motif and its positional isomers. By examining its role in antimicrobial DNA-groove binding, kinase inhibition, and Nitric Oxide Synthase (NOS) modulation, we provide a comprehensive blueprint for researchers looking to leverage this scaffold in novel drug development workflows.

Mechanistic Rationale & Target Engagement

The pharmacological utility of the 4-(1H-imidazol-1-yl)pyrimidine scaffold is dictated by its distinct stereoelectronic profile. The pyrimidine ring acts as a robust structural backbone, offering multiple nitrogen atoms (N1, N3) that serve as critical hydrogen-bond acceptors within highly conserved protein pockets, such as the ATP-binding site of kinases[1].

Conversely, the appended imidazole ring provides rotational flexibility and acts as a potent electron donor. In metalloenzymes like Nitric Oxide Synthase (NOS), the unhindered nitrogen of the imidazole ring directly ligates to the catalytic heme iron, while the pyrimidine core occupies the substrate-binding channel, effectively disrupting enzyme dimerization[2]. Furthermore, recent SAR studies have demonstrated that functionalizing the pyrimidine core with polar diol appendages can shift the scaffold's activity toward DNA-groove binding, yielding potent antimicrobial agents[3].

Fig 1: Multitarget pharmacophore engagement of the imidazolylpyrimidine scaffold.

SAR Landscapes and Quantitative Data

The modular nature of the 4-(1H-imidazol-1-yl)pyrimidine core allows for precise tuning of its biological activity. Below is a synthesis of critical SAR findings across three distinct therapeutic areas.

A. Antimicrobial DNA-Groove Binders

In the fight against multidrug-resistant pathogens like Acinetobacter baumannii, the 4-(1H-imidazol-1-yl)pyrimidine scaffold has been functionalized into azolylpyrimidinediols[3]. The introduction of a polar diol fragment improves aqueous solubility and facilitates hydrogen bonding with the DNA minor groove[3]. SAR optimization revealed that replacing the standard imidazole with a triazole ring (yielding a triazolylpyrimidinediol) dramatically enhanced potency, achieving an MIC of 0.002 mmol/L against A. baumannii without intercalating or cleaving the DNA[4].

B. Kinase Inhibition (GSK-3β)

Glycogen synthase kinase-3 (GSK-3) is a prime target for neurodegenerative diseases. Imidazolylpyrimidine derivatives have been developed as potent, ATP-competitive GSK-3β inhibitors and subsequent Carbon-11 PET radioligands[1]. The SAR indicates that the imidazole ring is essential for facilitating hydrogen bonding and π-π stacking within the ATP-binding site[1]. Optimized radioligands demonstrated exceptional in vitro binding affinities, with Ki values ranging from 2.49 to 4.95 nM[5].

C. Nitric Oxide Synthase (NOS) Inhibition

Isoform-selective inhibition of NOS (nNOS vs. iNOS vs. eNOS) is notoriously difficult. The 2-(1H-imidazol-1-yl)pyrimidine isomer has been extensively studied here. For iNOS, appending a benzodioxolane group creates a U-shaped conformation that blocks the formation of the active iNOS dimer[6]. For nNOS, extending the linker to a 3-fluorophenyl group allows the molecule to reach a highly specific hydrophobic pocket, yielding a Ki of 0.019 µM and >1000-fold selectivity over eNOS[7].

Quantitative SAR Summary

| Scaffold / Derivative | Target | Key Structural Modification | Primary Mechanism | Potency / Activity |

| 4-(1H-imidazol-1-yl)pyrimidine | A. baumannii | Triazolyl diol appendage | DNA-Groove Binding | MIC = 0.002 mmol/L[3] |

| Imidazolylpyrimidine analog | GSK-3β | Aryl/Carbon-11 labeling | ATP-competitive inhibition | Ki = 2.49 - 4.95 nM[5] |

| 2-(1H-imidazol-1-yl)pyrimidine | iNOS | Benzodioxolane tether | Dimerization inhibition | IC50 < 1.0 µM[8] |

| 2-(1H-imidazol-1-yl)pyrimidine | nNOS | 3-fluorophenyl linker | Heme Fe ligation | Ki = 0.019 µM[9] |

Experimental Workflows & Protocols

To ensure reproducibility and scientific integrity, the following self-validating protocols detail the synthesis and biological evaluation of the 4-(1H-imidazol-1-yl)pyrimidine scaffold.

Protocol 1: Regioselective Synthesis of 4-(1H-Imidazol-1-yl)pyrimidine

Causality & Rationale: The synthesis relies on a Nucleophilic Aromatic Substitution (SNAr) between 2,4-dichloropyrimidine and imidazole. The C-4 position of the pyrimidine ring is significantly more electrophilic than the C-2 position due to the combined inductive and resonance electron-withdrawing effects of the adjacent nitrogens. Consequently, the 4-imidazolyl isomer is formed in higher yields than the 2-imidazolyl isomer under controlled conditions[3].

Step-by-Step Methodology:

-

Preparation: Dissolve 1.0 equivalent of 2,4-dichloropyrimidine in anhydrous acetonitrile under an inert argon atmosphere.

-

Nucleophile Addition: Add 1.1 equivalents of imidazole, followed by 1.5 equivalents of a mild base (e.g., anhydrous K2CO3 ) to neutralize the generated HCl and prevent protonation of the imidazole nucleophile.

-

Reaction Execution: Heat the mixture to 60°C for 12 hours. Monitor the consumption of the starting material via LC-MS.

-

Workup: Quench the reaction with distilled water and extract the organic layer using ethyl acetate (3x). Dry the combined organic layers over anhydrous Na2SO4 and concentrate in vacuo.

-

Purification: Subject the crude mixture to silica gel column chromatography (eluent: Dichloromethane/Methanol gradient). The major product, 4-(1H-imidazol-1-yl)pyrimidine, elutes first due to its distinct polarity compared to the minor 2-isomer[3].

Fig 2: Regioselective SNAr synthesis of 4-(1H-imidazol-1-yl)pyrimidine.

Protocol 2: In Vitro Kinase Binding Assay (Scintillation Proximity Assay)

Causality & Rationale: To evaluate the ATP-competitive binding of imidazolylpyrimidine derivatives against GSK-3β, a Scintillation Proximity Assay (SPA) is utilized. SPA is chosen because it is a homogeneous, wash-free format that relies on the proximity of radiolabeled [γ−33P]ATP to scintillant-coated beads, ensuring highly accurate Ki determinations[1].

Step-by-Step Methodology:

-

Buffer Preparation: Prepare the assay buffer containing MOPS, EDTA, β-mercaptoethanol, Brij 35, glycerol, and BSA to stabilize the recombinant human GSK-3β enzyme[1].

-

Pre-incubation: In a 96-well microtiter plate, combine ~1 nM active GSK-3β enzyme, 2 µM of biotinylated peptide substrate (Biotin-AAEELDSRAGS( PO3H2 )PQL), and the imidazolylpyrimidine inhibitor at 10 varying concentrations. Incubate for 15 minutes at room temperature[1].

-

Reaction Initiation: Add 1 µM ATP spiked with 0.04 µCi [γ−33P]ATP and 50 mM Mg(Ac)2 to initiate the kinase reaction[1].

-

Validation Control: Run parallel wells using 3 µM of a validated GSK-3β inhibitor (e.g., AR-A014418) to define non-specific binding and ensure complete displacement[1].

-

Detection: Terminate the reaction and add streptavidin-coated SPA beads. The biotinylated, phosphorylated peptide binds to the beads, bringing the 33P into close proximity with the scintillant. Measure the luminescent signal using a microplate scintillation counter to calculate the IC50 and Ki .

References

-

Tan, Y.-M., Wang, Y., Li, S., Zhang, S.-L., & Zhou, C.-H. "Azolylpyrimidinediols as Novel Structural Scaffolds of DNA-Groove Binders against Intractable Acinetobacter baumannii." Journal of Medicinal Chemistry, 2023.[Link]

-

Davey, D. D., et al. "Design, Synthesis, and Activity of 2-Imidazol-1-ylpyrimidine Derived Inducible Nitric Oxide Synthase Dimerization Inhibitors." Journal of Medicinal Chemistry, 2007, 50(6), 1146-57.[Link]

-

"Radiosynthesis and Evaluation of 11C-Labeled Imidazolyl Pyrimidine Derivatives for Positron Emission Tomography Imaging of Glycogen Synthase Kinase-3." ACS Pharmacology & Translational Science, 2025.[Link]

-

"Novel 2,4-Disubstituted Pyrimidines as Potent, Selective, and Cell-Permeable Inhibitors of Neuronal Nitric Oxide Synthase." Journal of Medicinal Chemistry, 2014.[Link]

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Azolylpyrimidinediols as Novel Structural Scaffolds of DNA-Groove Binders against Intractable Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Design and Synthesis of Imidazopyrimidine Derivatives as Potent iNOS Dimerization Inhibitors [openmedicinalchemistryjournal.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Design, synthesis, and activity of 2-imidazol-1-ylpyrimidine derived inducible nitric oxide synthase dimerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

Architectural Significance of the 4-(1H-Imidazol-1-yl)pyrimidine Scaffold in Modern Drug Discovery

Executive Summary

In the landscape of medicinal chemistry, the 4-(1H-imidazol-1-yl)pyrimidine core has emerged as a highly versatile and privileged pharmacophore. By bridging the electron-deficient pyrimidine ring with the tunable, dipole-rich imidazole moiety, this scaffold provides a unique geometric and electronic profile. It is increasingly utilized to overcome severe resistance mutations in oncology (such as the EGFR C797S mutation) and to solve critical pharmacokinetic bottlenecks in neurodegenerative disease targeting (such as the poor bioavailability of nNOS inhibitors).

This technical whitepaper deconstructs the structural rationale, quantitative structure-activity relationships (SAR), and self-validating experimental workflows required to successfully deploy this scaffold in drug development.

The Molecular Logic of the Scaffold

The strategic fusion of a pyrimidine ring with an imidazole at the C4 position is not arbitrary; it is driven by specific mechanistic and physicochemical requirements[1].

-

Kinase Hinge Binding & Resistance Evasion: The pyrimidine nitrogen atoms serve as potent hydrogen-bond acceptors, perfectly oriented to interact with the backbone amides of the kinase hinge region (e.g., Met793 in EGFR)[2]. Traditional third-generation EGFR inhibitors (like osimertinib) rely on a covalent bond to Cys797. When the C797S mutation occurs, covalent binding is abolished. The 4-(1H-imidazol-1-yl)pyrimidine scaffold bypasses this by utilizing the imidazole ring to project deep into adjacent hydrophobic pockets, securing high-affinity non-covalent binding and overcoming C797S-mediated resistance[3].

-

Bioisosteric Replacement for Permeability: In the development of neuronal nitric oxide synthase (nNOS) inhibitors, early candidates relied on highly polar arginine mimetics, resulting in poor blood-brain barrier permeability[4]. By replacing these polar groups with the 2-imidazolylpyrimidine or 4-imidazolylpyrimidine headgroups, researchers drastically reduced the topological polar surface area (tPSA) while maintaining the necessary heme-coordinating and hydrophobic interactions, yielding highly cell-permeable therapeutics[5].

Translational Structure-Activity Relationships (SAR)

The modularity of the 4-(1H-imidazol-1-yl)pyrimidine core allows for precise tuning. Substitution at the C2 position of the pyrimidine dictates kinase selectivity, while modifications on the imidazole ring govern residence time and off-target toxicity.

Quantitative Data Summary

| Compound / Derivative | Primary Target | IC₅₀ / Kᵢ | Key Structural Feature | Reference |

| Compound C34 | EGFR (L858R/T790M/C797S) | 5.1 nM | 4-Fluorophenyl-substituted imidazole/thiazole hybrid | Zhu et al.[3] |

| Compound 9 | nNOS (Rat) | 13–16 nM | 2-imidazolylpyrimidine head with optimized tail | Mukherjee et al.[5] |

| Compound 4j | MCF-7 Cell Line (Cytotoxicity) | 16.18 µM | Uracil-azole hybrid (pyrimidine-2,4-dione core) | Emami et al.[6] |

| Compound 2g | SW480 Cell Line (Cytotoxicity) | 5.10 µM | Pyrimidine-morpholine hybrid | Chirra et al.[7] |

Methodological Framework: Self-Validating Protocols

To ensure scientific integrity, the synthesis and biological evaluation of these scaffolds must rely on self-validating systems where the experimental design inherently confirms the success of the procedure.

Protocol A: Regioselective Synthesis of 2-Chloro-4-(1H-imidazol-1-yl)pyrimidine

This protocol utilizes a Nucleophilic Aromatic Substitution (SNAr) to construct the core[8].

Causality of Reagents: 2,4-dichloropyrimidine possesses two electrophilic sites. The C4 position is kinetically more reactive toward amines and azoles because the resulting Meisenheimer intermediate is highly stabilized by both the ortho-like (N3) and para-like (N1) nitrogens. Potassium carbonate (K₂CO₃) is selected as the base; its pKa is sufficient to deprotonate imidazole but weak enough to prevent the competitive aqueous hydrolysis of the pyrimidine chloride that would occur with NaOH.

Step-by-Step Workflow:

-

Initialization: Dissolve 1.0 equivalent of 2,4-dichloropyrimidine in anhydrous acetonitrile (MeCN) under an inert argon atmosphere.

-

Activation: Add 1.1 equivalents of imidazole and 2.0 equivalents of finely powdered anhydrous K₂CO₃.

-

Thermal Control: Heat the suspension to 40 °C. Do not exceed 60 °C, as elevated temperatures will force the thermodynamically driven di-substitution (yielding 2,4-di(1H-imidazol-1-yl)pyrimidine).

-

Self-Validating Checkpoint (Reaction Monitoring): Monitor via LC-MS. The reaction is complete when the starting material mass ( m/z 148) disappears and a single major peak at [M+H]+=181m/z appears.

-

Purification: Filter the inorganic salts, concentrate the filtrate, and purify via flash chromatography (Silica gel, EtOAc/Hexane gradient).

-

Structural Validation: Run a 1 H-NMR. The successful C4-substitution is internally validated by the distinct downfield shift of the pyrimidine C5-proton (typically ~7.5 ppm) due to the electron-withdrawing nature of the newly attached imidazole ring.

Protocol B: Self-Validating Kinase Inhibition Assay

To confirm that the synthesized scaffold acts via the intended hinge-binding mechanism (and not as an assay artifact or aggregator), the biochemical assay must be dynamic.

Step-by-Step Workflow:

-

Preparation: Incubate recombinant mutant EGFR (e.g., L858R/T790M/C797S) with the compound in a kinase buffer containing 10 mM MgCl₂, 1 mM EGTA, and 0.01% Tween-20 (to prevent non-specific aggregation).

-

ATP Titration (The Validation Step): Run the IC₅₀ determination at three distinct ATP concentrations: 10 µM, 100 µM, and 1 mM.

-

Detection: Add the peptide substrate and measure phosphorylation using a time-resolved fluorescence resonance energy transfer (TR-FRET) readout.

-

Data Interpretation: A rightward shift in the IC₅₀ curve proportional to the increase in ATP concentration self-validates that the pyrimidine scaffold is a competitive inhibitor actively binding the ATP hinge region[2]. If the IC₅₀ remains static across ATP concentrations, the compound is acting allosterically or non-specifically.

Mechanistic Visualizations

The following diagrams illustrate the logical flow of the synthetic methodology and the pharmacological pathway of the scaffold.

Caption: Synthetic workflow for the 4-(1H-imidazol-1-yl)pyrimidine core via regioselective SNAr.

Caption: Mechanistic logic of EGFR C797S mutant inhibition by the pyrimidine-imidazole scaffold.

References

-

Zhu, Y., Ye, X., Shen, H., et al. "Discovery of Novel Fourth-Generation EGFR Inhibitors to Overcome C797S-Mediated Resistance." Journal of Medicinal Chemistry, 2023.[Link]

-

Mukherjee, P., Li, H., Sevrioukova, I., et al. "Novel 2,4-disubstituted pyrimidines as potent, selective, and cell-permeable inhibitors of neuronal nitric oxide synthase." Journal of Medicinal Chemistry, 2015.[Link]

-

Emami, L., Zare, F., Khabnadideh, S., et al. "Synthesis, design, biological evaluation, and computational analysis of some novel uracil-azole derivatives as cytotoxic agents." BMC Chemistry, 2024.[Link]

-

Chirra, N., et al. "Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine." Pharmaceutics, 2021.[Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery of Novel Fourth-Generation EGFR Inhibitors to Overcome C797S-Mediated Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Novel 2,4-disubstituted pyrimidines as potent, selective, and cell-permeable inhibitors of neuronal nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, design, biological evaluation, and computational analysis of some novel uracil-azole derivatives as cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

Architecting the Next Generation of Kinase and Synthase Inhibitors: Discovery and Synthesis of Novel Pyrimidine-Imidazole Compounds

Executive Summary

The fusion and coupling of pyrimidine and imidazole heterocycles represent a privileged pharmacophore in modern medicinal chemistry. Because this framework structurally mimics the purine core of endogenous molecules like ATP and guanine, it serves as an exceptional scaffold for competitive enzyme inhibition[1]. However, unlike traditional purine analogs, the pyrimidine-imidazole system provides highly tunable vectors for late-stage functionalization. This whitepaper explores the mechanistic rationale, diversity-oriented synthesis (DOS), and validated experimental protocols for developing novel pyrimidine-imidazole derivatives, with a focus on optimizing oral bioavailability, mitigating hERG-related cardiotoxicity, and maximizing target affinity.

Mechanistic Grounding & Target Biology

As a Senior Application Scientist, I approach scaffold selection not as a structural coincidence, but as a calculated exploitation of target binding pockets. The nitrogen atoms within the pyrimidine and imidazole rings act as critical hydrogen bond acceptors and donors, anchoring the molecule within the highly conserved hinge regions of various kinases and synthases.

-

p38 MAP Kinase Inhibition: The pyrimidine-imidazole core is a potent inhibitor of p38 mitogen-activated protein (MAP) kinase, a critical node in the inflammatory cascade. By competitively binding to the ATP pocket, these compounds suppress downstream cytokine production, demonstrating profound oral bioavailability and in vivo efficacy against joint pathology[2].

-

Pks13 Thioesterase (TE) Inhibition: In the development of novel anti-tuberculosis agents, the fused pyrimido[1,2-a]imidazole scaffold has been identified as a potent inhibitor of the mycobacterial Pks13-TE enzyme. Distinct from other chemotypes, rational design has proven that this specific core lacks the structural features responsible for hERG channel liability, thereby inherently lowering cardiotoxicity risks[3].

-

Anticancer Efficacy: Hybrid pyrimidine-imidazole compounds have demonstrated a significant capacity to arrest the cell cycle at the G0/G1 phase in human lung cancer cell lines (A549), inducing apoptosis more effectively than standard clinical therapeutics like Sunitinib[4].

Mechanism of p38 MAP Kinase inhibition by pyrimidine-imidazole derivatives.

Diversity-Oriented Synthesis (DOS) & Rational Design

To rapidly navigate the chemical space of these hybrids, researchers employ Diversity-Oriented Synthesis (DOS)[5]. Solid-phase combinatorial organic synthesis, often guided by computational algorithms like Monte Carlo Monomer Selection, maximizes synthetic efficiency while predicting the pharmacokinetic viability of the library[2].

For fused pyrimido[1,2-a]imidazoles, a highly robust two-step protocol is the industry standard. The sequence initiates with the condensation of an aminopyrimidine and an α-haloketone to construct the rigid bicyclic core. This is followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling, allowing for the modular introduction of diverse aryl or heteroaryl groups. This modularity is essential for fine-tuning the electron cloud distribution and steric bulk required for specific target affinity[3].

Two-step diversity-oriented synthesis of pyrimido[1,2-a]imidazole derivatives.

Quantitative Structure-Activity Relationship (QSAR) & Efficacy Data

The biological evaluation of key pyrimidine-imidazole derivatives across different therapeutic areas underscores the versatility of the scaffold. All quantitative data is summarized in Table 1 below.

Table 1: Pharmacological Evaluation of Pyrimidine-Imidazole Derivatives

| Compound ID | Core Scaffold | Primary Target | IC50 / Potency | Key Pharmacological Attribute | Source |

| Compound 34 | Pyrimido[1,2-a]imidazole | Pks13-TE (M. tuberculosis) | 0.23 μM | Lacks hERG liability; low cardiotoxicity risk | [3] |

| RPR200765A | Pyridine/Pyrimidine-Imidazole | p38 MAP Kinase | High Potency | Orally bioavailable; suppresses in vivo joint pathology | [2] |

| Compound 14h | Pyrimidine-Imidazole Hybrid | A549 Lung Cancer Cells | Superior to Sunitinib | Induces apoptosis; G0/G1 cell cycle arrest | [4] |

| Hybrids 5a-5c | Pyrimidine-Imidazole Hybrid | Herbicidal Targets | 39-56% Yield | Post-emergence herbicidal activity | [5] |

Validated Experimental Methodologies

Reproducibility is the bedrock of drug discovery. The following protocols detail a self-validating system for the synthesis of a functionalized pyrimido[1,2-a]imidazole, engineered for high yield and purity.

Protocol 1: Synthesis of the Bicyclic Core (6-Bromo-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyrimidine)[3]

Causality & Rationale: The use of a mixed solvent system (Acetonitrile/Methoxybenzene) ensures the simultaneous solvation of both the polar aminopyrimidine and the lipophilic α-haloketone. Sodium bicarbonate (NaHCO3) acts as a mild base to neutralize the hydrobromic acid byproduct, driving the reaction forward without triggering the degradation of sensitive intermediates.

-

Preparation: In an oven-dried round-bottom flask, dissolve 5-bromopyrimidin-2-amine (1.15 mmol, 200 mg) in a 1:1 mixture of Acetonitrile (ACN, 10 mL) and Methoxybenzene (MB, 10 mL).

-

Reagent Addition: Add 2-bromo-1-(3,4-dimethoxyphenyl)ethanone (2.30 mmol, 600 mg) and NaHCO3 (3.45 mmol, 290 mg) to the stirring solution.

-

Reaction Execution: Equip the flask with a reflux condenser. Stir the mixture at 90 °C for 12 hours under a continuous Nitrogen (N2) atmosphere to prevent oxidative side reactions.

-

Workup: Cool the reaction mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue via silica gel column chromatography using a Petroleum Ether/Ethyl Acetate (PE/EA) gradient to afford the pure bicyclic intermediate (pale yellow solid, ~31% yield).

Protocol 2: Late-Stage Functionalization via Suzuki-Miyaura Coupling[3]

Causality & Rationale: Palladium-catalyzed cross-coupling allows for the late-stage diversification of the core. The 1,4-dioxane/water solvent mixture provides an optimal biphasic system: the organic solvent dissolves the core, while the water dissolves the inorganic base (K2CO3), facilitating the crucial transmetalation step of the catalytic cycle.

-

Preparation: Dissolve the intermediate synthesized in Protocol 1 (0.09 mmol, 30 mg) in 1,4-dioxane (3 mL) and deionized water (0.6 mL).

-

Catalyst & Reactant Addition: Add phenylboronic acid (0.11 mmol, 15 mg), Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.009 mmol, 10 mg), and Potassium Carbonate (K2CO3) (0.18 mmol, 25 mg).

-

Reaction Execution: Thoroughly degas the mixture (e.g., via freeze-pump-thaw or N2 sparging) and stir at 90 °C for 12 hours under a N2 atmosphere.

-

Isolation: Cool the mixture to room temperature, concentrate under reduced pressure, and purify via Thin-Layer Chromatography (TLC) or column chromatography (DCM/MeOH) to yield the final functionalized target compound.

Conclusion

The pyrimidine-imidazole scaffold represents a highly versatile and biologically privileged chemotype. By integrating computational algorithms with robust diversity-oriented synthesis protocols, researchers can rapidly generate libraries of potent inhibitors with finely tuned pharmacokinetic profiles. Whether targeting multidrug-resistant tuberculosis via Pks13-TE, inflammatory diseases via p38 MAPK, or aggressive carcinomas, this framework continues to be a cornerstone of modern rational drug design.

References

-

Title: Design, step-economical diversity-oriented synthesis of an N-heterocyclic library containing a pyrimidine moiety: discovery of novel potential herbicidal agents. Source: rsc.org. URL: [Link]

-

Title: An algorithm-directed two-component library synthesized via solid-phase methodology yielding potent and orally bioavailable p38 MAP kinase inhibitors. Source: nih.gov. URL: [Link]

-

Title: Synthesis, Spectral Characterization and In vitro Anti Cancer Activity of Pyimidine – Imidazole coupled Heterocyclic compound. Source: abap.co.in. URL: [Link]

-

Title: Novel pyrimido[1,2-a]imidazole derivatives as potent Pks13-TE inhibitors: structure-based virtual screening and rational design. Source: nih.gov. URL: [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. An algorithm-directed two-component library synthesized via solid-phase methodology yielding potent and orally bioavailable p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. abap.co.in [abap.co.in]

- 5. Design, step-economical diversity-oriented synthesis of an N-heterocyclic library containing a pyrimidine moiety: discovery of novel potential herbici ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02663A [pubs.rsc.org]

The Imidazolylpyrimidine Scaffold: A Versatile Pharmacophore in Modern Therapeutics

A Technical Whitepaper by a Senior Application Scientist

Executive Summary & Structural Rationale

In contemporary medicinal chemistry, the pursuit of highly selective, bioavailable, and multi-targeting pharmacophores is paramount. As a Senior Application Scientist overseeing lead optimization workflows, I frequently encounter scaffolds that fail late in development due to poor pharmacokinetic (PK) profiles or off-target toxicity. The imidazolylpyrimidine hybrid scaffold represents a profound exception.

By fusing the electron-rich, aromatic imidazole ring with a pyrimidine core, we generate a unique multi-nitrogen framework. This structural synergy is not merely an architectural novelty; it is a causal driver of biological efficacy. The scaffold facilitates robust hydrogen bonding, π

π stacking, and π -alkyl interactions within complex protein binding pockets, such as the ATP-binding sites of kinases and the hydrophobic pockets of synthases[1]. This whitepaper dissects the mechanistic causality, therapeutic applications, and self-validating experimental protocols associated with imidazolylpyrimidine derivatives.Mechanistic Pathways & Therapeutic Applications

Neuroprotection via Nitric Oxide Synthase (NOS) Modulation

Overexpression of neuronal Nitric Oxide Synthase (nNOS) and inducible Nitric Oxide Synthase (iNOS) is heavily implicated in the pathophysiology of neurodegenerative disorders (e.g., Alzheimer's, Parkinson's) and chronic inflammation. Historically, nNOS inhibitors were designed as arginine mimetics. However, because these molecules are highly polar and basic, they suffer from poor blood-brain barrier (BBB) permeability and fail to achieve oral bioavailability.

The 2-imidazolylpyrimidine scaffold elegantly solves this. By utilizing a pharmacokinetically favorable 2-imidazolylpyrimidine head linked to a hydrophobic aromatic tail, these "Type II" inhibitors exploit a distinct hydrophobic pocket within the nNOS active site[2]. This structural modification not only bypasses the polarity issues of arginine mimetics but also achieves massive isoform selectivity (favoring nNOS over endothelial NOS, thereby preventing cardiovascular side effects)[3][2].

Kinase Inhibition: GSK-3 β and Oncology

Glycogen synthase kinase-3 (GSK-3) is a serine/threonine kinase whose dysregulation drives malignancies and tau hyperphosphorylation in Alzheimer's disease[1][4]. Imidazolylpyrimidines act as potent, ATP-competitive inhibitors of GSK-3 β . The imidazole ring acts as the critical pharmacophore, anchoring the molecule via hydrogen bonds to the kinase hinge region[1]. Recently, 11C -labeled imidazolylpyrimidine derivatives have been synthesized as highly specific radioligands for Positron Emission Tomography (PET) imaging of GSK-3 in the brain, demonstrating binding affinities ( Ki ) in the low nanomolar range[1].

Fig 1: Mechanistic inhibition of GSK-3β by imidazolylpyrimidines promoting neuroprotection.

Chemokine Receptor (CXCR1/2) Antagonism

The CXCL8-CXCR1/2 axis is a primary driver of tumor progression, metastasis, and severe inflammatory diseases like Chronic Obstructive Pulmonary Disease (COPD)[5][6]. Imidazolylpyrimidine derivatives (specifically identified as Imidazolylpyrimidine 1 and 40) have been proven to bind directly to transmembrane helices 3, 5, and 6 of the CXCR2 receptor[5]. By physically blocking the binding of the CXCL8 ligand, these compounds halt the downstream activation of focal adhesion kinase (FAK) and Src, effectively neutralizing tumor cell migration and neutrophil-driven inflammation[5].

Overcoming Antimicrobial Resistance

The rise of intractable pathogens like Acinetobacter baumannii necessitates novel structural scaffolds. The introduction of a diol fragment into the imidazolylpyrimidine core (yielding azolylpyrimidinediols) drastically improves water solubility and facilitates multiple non-covalent interactions (hydrogen bonding) with bacterial DNA[7]. Furthermore, 4,5-diphenyl imidazolylpyrimidines have demonstrated robust antifungal activity by acting as 14 α -lanosterol demethylase (CYP51) inhibitors, disrupting fungal ergosterol biosynthesis[8][9].

Quantitative Efficacy Data

To objectively evaluate the therapeutic potential of these derivatives, we must look at the empirical binding and inhibitory metrics. Table 1 synthesizes the performance of leading imidazolylpyrimidine compounds across various indications.

| Compound Class / Derivative | Primary Target | Therapeutic Indication | Key Quantitative Metric | Reference |

| Triazolylpyrimidinediol (7a) | Bacterial DNA / Biofilm | A. baumannii Infection | MIC = 0.002 mmol/L | [7] |

| 2-Imidazolylpyrimidine (9) | Neuronal NOS (nNOS) | Neurodegeneration | Ki = 0.019 μ M | [2] |

| 11C -Imidazolylpyrimidines | GSK-3 β Kinase | Alzheimer's (PET Imaging) | Ki = 2.49 - 4.95 nM | [1] |

| Imidazolylpyrimidine 40 | CXCR2 Receptor | Cancer / COPD | Ki = 25 nM | [5] |

| Imidazolylpyrimidine 1 | CXCR2 Receptor | Cancer / COPD | Ki = 60 nM | [5][6] |

Self-Validating Experimental Protocols

As scientists, we must ensure that our lead compounds are not just potent in vitro, but possess the necessary ADME (Absorption, Distribution, Metabolism, and Excretion) properties for clinical translation. The following protocol details a self-validating workflow for screening nNOS-targeted imidazolylpyrimidines, ensuring that high potency is causally linked to high BBB permeability and isoform selectivity.

Protocol: Radiometric Evaluation & Permeability Screening of nNOS Inhibitors

Objective: To quantify the inhibitory potency ( Ki ) of synthesized 2-imidazolylpyrimidines against nNOS, verify selectivity over eNOS, and confirm intestinal/BBB permeability[2].

Step 1: Radiometric NOS Isoform Assay

-

Reagent Preparation: Prepare recombinant rat nNOS, bovine eNOS, and murine iNOS in a HEPES buffer (50 mM, pH 7.4) containing 10% glycerol and essential cofactors (FAD, FMN, tetrahydrobiopterin, and calmodulin).

-

Substrate Introduction: Introduce L -[ 3H ]arginine as the radiolabeled substrate.

-

Inhibitor Incubation: Add the imidazolylpyrimidine derivative at varying concentrations (0.001 μ M to 100 μ M). Incubate at 37°C for 15 minutes. Causality Note: We use a short incubation time to capture the initial velocity of the enzymatic reaction before substrate depletion occurs.

-

Quenching & Separation: Quench the reaction using a stop buffer (50 mM HEPES, 5 mM EDTA, pH 5.5). Separate the unreacted L -[ 3H ]arginine from the product ( L -[ 3H ]citrulline) using Dowex 50W-X8 cation exchange resin.

-

Quantification: Measure the radioactivity of the eluate using liquid scintillation counting to determine the IC 50 and calculate Ki using the Cheng-Prusoff equation.

Step 2: Caco-2 Permeability Assessment (ADME Validation)

-

Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts and culture for 21 days to allow full differentiation and tight junction formation (verified by Transepithelial Electrical Resistance > 300 Ω⋅cm2 ).

-

Dosing: Apply 10 μ M of the highly selective imidazolylpyrimidine compound to the apical (A) chamber.

-

Sampling: Collect samples from the basolateral (B) chamber at 30, 60, and 90 minutes.

-

LC-MS/MS Analysis: Quantify the apparent permeability coefficient ( Papp ). Causality Note: A high Papp coupled with an efflux ratio (B-to-A / A-to-B) of < 2.0 confirms that the compound is not a substrate for P-glycoprotein efflux pumps, validating its potential to cross the blood-brain barrier for neurodegenerative therapy[2].

Fig 2: Step-by-step validation workflow for evaluating nNOS imidazolylpyrimidine inhibitors.

Conclusion

The imidazolylpyrimidine scaffold is a masterclass in rational drug design. By leveraging its multi-nitrogen, electron-rich framework, researchers can dial in highly specific non-covalent interactions to target everything from bacterial DNA to human kinases and synthases. As demonstrated by the robust Ki values and structural adaptability, this pharmacophore will remain a cornerstone in the development of next-generation therapeutics for oncology, neurodegeneration, and infectious diseases.

References

- Antifungal and Antibacterial activities of Imidazolylpyrimidines derivatives and their QSAR Studies under Conventional and Microwave-assisted. sphinxsai.com.

- Azolylpyrimidinediols as Novel Structural Scaffolds of DNA-Groove Binders against Intractable Acinetobacter baumannii.

- Design, Synthesis, and Activity of 2-Imidazol-1-ylpyrimidine Derived Inducible Nitric Oxide Synthase Dimerization Inhibitors.

- Solid supported microwave induced synthesis of imidazole–pyrimidine hybrids: Antimicrobial evaluation and docking study as 14DM-CPY51 inhibitors. Arabian Journal of Chemistry.

- Theranostics Role of the CXCL8-CXCR1/2 Axis in Cancer and Inflamm

- Radiosynthesis and Evaluation of 11C-Labeled Imidazolyl Pyrimidine Derivatives for Positron Emission Tomography Imaging of Glycogen Synthase Kinase-3. PMC.

- Radiosynthesis and Evaluation of 11C-Labeled Imidazolyl Pyrimidine Derivatives for Positron Emission Tomography Imaging of Glycogen Synthase Kinase-3.

- 2-Imidazolyl-Pyrimidine Scaffolds as Potent and Selective Inhibitors of Neuronal Nitric Oxide Synthase.

- Novel 2,4-Disubstituted Pyrimidines as Potent, Selective, and Cell-Permeable Inhibitors of Neuronal Nitric Oxide Synthase.

- Role of the CXCL8-CXCR1/2 Axis in Cancer and Inflamm

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. US20160009690A1 - 2-Imidazolyl-Pyrimidine Scaffolds as Potent and Selective Inhibitors of Neuronal Nitric Oxide Synthase - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. thno.org [thno.org]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. sphinxsai.com [sphinxsai.com]

- 9. Solid supported microwave induced synthesis of imidazole–pyrimidine hybrids: Antimicrobial evaluation and docking study as 14DM-CPY51 inhibitors - Arabian Journal of Chemistry [arabjchem.org]

Application Note: Synthesis Protocol for 4-(1H-Imidazol-1-yl)pyrimidine

Introduction and Strategic Rationale

The 4-(1H-imidazol-1-yl)pyrimidine scaffold is a highly versatile and privileged building block in medicinal chemistry. It is frequently utilized in the development of targeted therapeutics, particularly kinase inhibitors. For instance, fragment-based drug discovery campaigns have successfully leveraged this motif to design highly selective, brain-penetrant inhibitors for dual-specificity kinases such as DYRK1A and DYRK1B, which are implicated in cancer progression, metastasis, and Down's syndrome[1].

The synthesis of this heteroaryl compound relies on a classic Nucleophilic Aromatic Substitution (SNAr) . The pyrimidine ring is intrinsically electron-deficient due to its two electronegative nitrogen atoms, making the C2, C4, and C6 positions highly susceptible to nucleophilic attack. Kinetic studies demonstrate that the C4 position of a pyrimidine ring is approximately 100 times more reactive toward nucleophiles than the C2 position, allowing for highly regioselective substitutions when utilizing precursors like 4-chloropyrimidine[2].

Mechanistic Pathway

The reaction proceeds via an addition-elimination SNAr mechanism. The nitrogen atom of the imidazole ring acts as the nucleophile, attacking the electrophilic C4 carbon of the pyrimidine ring. This forms a transient, negatively charged Meisenheimer complex. Subsequent elimination of the chloride leaving group restores aromaticity, yielding the final product[3].

Figure 1: SNAr mechanism for 4-(1H-imidazol-1-yl)pyrimidine synthesis.

Experimental Design & Causality

As a self-validating protocol, every parameter in this workflow is selected to maximize yield while preventing side reactions:

-

Base Selection (K₂CO₃): Potassium carbonate is chosen over stronger bases (e.g., NaH or alkoxides) to maintain a mild reaction environment. Stronger bases can lead to undesired ring-opening of the pyrimidine or promote side reactions with the solvent. K₂CO₃ is perfectly suited to deprotonate the imidazole in situ, enhancing its nucleophilicity[1].

-

Solvent (DMF): N,N-Dimethylformamide is a polar aprotic solvent that effectively solvates the ionic intermediates and the potassium carbonate, accelerating the SNAr process.

-

Temperature (90 °C): While some highly reactive fluoropyrimidines undergo SNAr at room temperature, 4-chloropyrimidine requires thermal activation to overcome the activation energy barrier of the Meisenheimer complex formation.

Materials and Reagents

| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |

| 4-Chloropyrimidine HCl | 150.99 | 1.0 | 1.00 g (6.62 mmol) | Electrophile |

| Imidazole | 68.08 | 1.5 | 0.68 g (9.93 mmol) | Nucleophile |

| Potassium Carbonate (K₂CO₃) | 138.21 | 3.0 | 2.74 g (19.86 mmol) | Base / Acid Scavenger |

| N,N-Dimethylformamide (DMF) | 73.09 | - | 15 mL | Solvent |

Expertise & Experience Note: 4-Chloropyrimidine is frequently sourced as a hydrochloride salt due to the instability of the free base. In this protocol, we assume the use of the HCl salt. Consequently, the equivalents of K₂CO₃ are increased to 3.0 to account for the initial neutralization of the hydrochloride salt before the SNAr reaction can proceed.

Step-by-Step Methodology

Figure 2: Step-by-step experimental workflow for synthesis and purification.

Step 1: Reaction Setup

-

In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, suspend 4-chloropyrimidine hydrochloride (1.00 g, 6.62 mmol) and imidazole (0.68 g, 9.93 mmol) in anhydrous DMF (15 mL).

-

Causality Note: Anhydrous conditions are strictly required to prevent the competitive hydrolysis of 4-chloropyrimidine to pyrimidin-4-ol, which would significantly reduce the yield.

Step 2: Base Addition and Heating

-

Add finely powdered, anhydrous K₂CO₃ (2.74 g, 19.86 mmol) to the suspension.

-

Attach a reflux condenser, flush the system with nitrogen, and heat the reaction mixture to 90 °C using an oil bath or heating block. Stir vigorously for 12 hours.

-

Causality Note: Vigorous stirring is essential because the reaction is a heterogeneous mixture (K₂CO₃ is only partially soluble in DMF).

Step 3: Quench and Extraction

-

Allow the reaction mixture to cool to room temperature.

-

Pour the mixture into ice-cold distilled water (50 mL). This step quenches the reaction, dissolves the inorganic salts (KCl, unreacted K₂CO₃), and makes the DMF miscible with the aqueous phase.

-

Extract the aqueous mixture with Ethyl Acetate (3 x 30 mL).

-

Causality Note: The target compound is highly polar. Multiple extractions ensure maximum recovery from the aqueous DMF layer.

Step 4: Washing and Drying

-

Wash the combined organic layers with a 5% aqueous LiCl solution or brine (3 x 20 mL).

-

Causality Note: Washing with aqueous LiCl is a highly effective, field-proven technique for removing residual DMF from the organic phase, preventing solvent contamination during downstream purification.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Step 5: Purification

-

Purify the crude residue via flash column chromatography on silica gel.

-

Elute with a gradient of 0% to 5% Methanol in Dichloromethane (DCM).

-

Causality Note: The imidazole-pyrimidine product is highly polar and basic; a polar modifier like Methanol is required to elute it from the silica gel and prevent severe peak tailing.

Analytical Validation

To ensure trustworthiness and verify the success of the synthesis, the isolated compound must be validated against the following expected analytical parameters:

| Technique | Parameter | Expected Result |

| LC-MS | Target Mass [M+H]⁺ | m/z = 147.1 |

| TLC | Rf Value (DCM:MeOH 9:1) | ~0.4 (Strongly UV active at 254 nm) |

| ¹H NMR (400 MHz, CDCl₃) | Pyrimidine H2 | ~8.95 ppm (s, 1H) |

| ¹H NMR | Pyrimidine H6 | ~8.65 ppm (d, J = 5.5 Hz, 1H) |

| ¹H NMR | Imidazole H2' | ~8.45 ppm (s, 1H) |

| ¹H NMR | Imidazole H4', H5' | ~7.80 ppm (s, 1H), ~7.20 ppm (s, 1H) |

| ¹H NMR | Pyrimidine H5 | ~7.40 ppm (d, J = 5.5 Hz, 1H) |

References

-

Title: 2-chloro-4-(1H-imidazol-1-yl)pyrimidine | C7H5ClN4 | CID 10631238 Source: PubChem URL: [Link]

-

Title: Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? Source: Chemistry - A European Journal (via ResearchGate) URL: [Link]

-

Title: Fragment-Derived Selective Inhibitors of Dual-Specificity Kinases DYRK1A and DYRK1B Source: Journal of Medicinal Chemistry URL: [Link]

Sources

Advanced Purification Strategies for 4-(1H-Imidazol-1-yl)pyrimidine Derivatives

Application Note & Protocol Guide Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Introduction & Physicochemical Profiling

4-(1H-Imidazol-1-yl)pyrimidine derivatives are highly valued privileged scaffolds in medicinal chemistry, frequently utilized in the development of kinase inhibitors, ion channel modulators, and antimicrobial agents[1]. These compounds are typically synthesized via nucleophilic aromatic substitution (SNAr) of a halopyrimidine with imidazole in polar aprotic solvents such as DMF or DMSO[2].

However, this structural class presents unique purification challenges. The presence of multiple basic nitrogen atoms (imidazole pKa ~7.0, pyrimidine pKa ~1.3) renders these molecules highly polar, prone to severe streaking on normal-phase silica, and susceptible to metal coordination. This application note details a field-proven, three-stage purification workflow designed to isolate these derivatives with >99% purity by addressing the root physicochemical causes of these chromatographic challenges.

Comprehensive Purification Workflow

Figure 1: Comprehensive purification workflow for 4-(1H-Imidazol-1-yl)pyrimidine derivatives.

Protocol 1: Reaction Quench & Liquid-Liquid Extraction (LLE)

Expertise & Causality: Reactions yielding these derivatives are predominantly run in DMF or DMSO. These polar aprotic solvents partition heavily into organic extraction solvents like Ethyl Acetate (EtOAc), complicating downstream concentration and interfering with normal-phase chromatography. A standard water wash is insufficient to break the solvent-solvent affinity. By washing the organic layer with a 5% aqueous Lithium Chloride (LiCl) solution, the ionic strength of the aqueous phase is drastically increased. The lithium ions strongly coordinate with the highly polar DMF/DMSO molecules, salting them out of the organic phase and driving them into the aqueous layer[3].

Step-by-Step Methodology:

-

Dilute the crude reaction mixture (e.g., 5 mL DMF) with 50 mL of EtOAc.

-

Transfer the mixture to a separatory funnel and add 50 mL of 5% (w/v) aqueous LiCl solution.

-

Invert gently to avoid emulsion formation; vent the stopcock and allow the phases to separate completely.

-

Collect the upper organic layer. Repeat the aqueous LiCl wash two additional times to ensure complete DMF/DMSO removal.

-

Wash the organic layer once with 50 mL of saturated aqueous NaCl (brine) to remove residual water.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude solid.

Table 1: Liquid-Liquid Extraction (LLE) Parameters

| Parameter | Reagent/Solvent | Volume/Ratio | Purpose |

| Organic Extraction | Ethyl Acetate (EtOAc) | 3 × 50 mL | Extracts target basic compound |

| Aqueous Wash 1 | 5% aq. LiCl | 3 × 50 mL | Removes DMF/DMSO |

| Aqueous Wash 2 | Saturated NaCl (Brine) | 1 × 50 mL | Removes residual water |

| Drying Agent | Anhydrous Na₂SO₄ | ~5 g | Desiccates organic layer |

Protocol 2: Normal-Phase Flash Chromatography

Expertise & Causality: The basic sp²-hybridized nitrogen of the imidazole ring interacts strongly with the acidic silanol groups (Si-OH, pKa ~4.5) present on standard bare silica gel. This acid-base interaction causes irreversible retention, severe peak tailing, and poor recovery[4]. To circumvent this, the silica stationary phase must be deactivated. The addition of 1% Triethylamine (TEA) to the mobile phase acts as a competitive binder; the highly basic TEA neutralizes the acidic silanols, allowing the target pyrimidine derivative to elute as a sharp, symmetrical band[5].

Step-by-Step Methodology:

-

Prepare the mobile phase solvents (Hexanes and EtOAc) by adding 1% (v/v) TEA to each reservoir.

-

Pre-equilibrate the silica gel column with 3 Column Volumes (CV) of 90% Hexanes / 10% EtOAc (containing 1% TEA) to fully coat the silanol sites.

-

Dry-load the concentrated crude product onto a small amount of Celite or silica, and load it onto the column head.

-

Run the gradient as specified in Table 2.

-

Self-Validation System: Monitor fractions via TLC (UV 254 nm). For selective visualization of the basic nitrogen core, stain the TLC plate with Dragendorff's reagent (orange spots indicate tertiary amines/alkaloids) to confirm the presence of the imidazole-pyrimidine scaffold.

Table 2: Normal-Phase Flash Chromatography Gradient (Silica Gel)

| Column Volume (CV) | % Hexanes (with 1% TEA) | % EtOAc (with 1% TEA) | Flow Rate (mL/min) |

| 0.0 - 2.0 | 90 | 10 | 30 |

| 2.0 - 10.0 | 90 → 40 | 10 → 60 | 30 |

| 10.0 - 15.0 | 40 | 60 | 30 |

Protocol 3: Preparative Reversed-Phase HPLC (RP-HPLC)

Expertise & Causality: While flash chromatography removes the bulk of organic impurities, achieving >99% purity for biological assays requires RP-HPLC[1]. To prevent secondary interactions with residual silanols on the C18 column and to ensure the molecule exists in a single, highly polar protonation state, 0.1% Trifluoroacetic acid (TFA) is added to the mobile phase. TFA lowers the pH to ~2.0, fully protonating the basic sites and resulting in sharp, reproducible peaks.

Step-by-Step Methodology:

-

Dissolve the intermediate-purity compound in a minimum volume of HPLC-grade DMSO or Methanol. Filter through a 0.22 µm PTFE syringe filter to protect the column frit.

-

Self-Validation System: Perform an analytical LC-MS run prior to prep-HPLC to confirm the exact mass (M+H)⁺ and determine the compound's analytical retention time. Adjust the preparative gradient slope based on this data to ensure the target peak elutes in the middle of the gradient.

-

Inject the sample onto a Preparative C18 column (e.g., 250 mm × 21.2 mm, 10 µm).

-

Elute using the gradient in Table 3.

-

Pool the pure fractions, freeze at -80°C, and lyophilize to obtain the target compound as a TFA salt.

Table 3: Preparative RP-HPLC Gradient (C18 Column)

| Time (min) | % Mobile Phase A (H₂O + 0.1% TFA) | % Mobile Phase B (MeCN + 0.1% TFA) | Flow Rate (mL/min) |

| 0.0 - 2.0 | 95 | 5 | 20 |

| 2.0 - 15.0 | 95 → 5 | 5 → 95 | 20 |

| 15.0 - 18.0 | 5 | 95 | 20 |

| 18.0 - 20.0 | 95 | 5 | 20 |

References

-

Structure–Activity Relationship Study of Subtype-Selective Positive Modulators of KCa2 Channels Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

-

Synthesis, Structures, and Photophysical Properties of Novel Four-Coordinate Cu(I) Complexes Supported by Chelating N-Heterocyclic Carbene Ligands Source: Frontiers in Chemistry URL:[Link]

-

Fragment Coupling and Formation of Quaternary Carbons by Visible-Light Photoredox Catalyzed Reaction... Source: Organic Syntheses URL:[Link]

-

Is there an easy way to purify organic amines? Source: Biotage URL:[Link]

-

Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid Source: PubMed (Taipei Medical University) URL:[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Frontiers | Synthesis, Structures, and Photophysical Properties of Novel Four-Coordinate Cu(I) Complexes Supported by Chelating N-Heterocyclic Carbene Ligands [frontiersin.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. biotage.com [biotage.com]

- 5. Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: A High-Throughput Biochemical Assay for Screening Pyrimidine-Based Inhibitors of BRAF Kinase

Abstract

The BRAF kinase, a critical component of the mitogen-activated protein kinase (MAPK) signaling pathway, is a well-validated therapeutic target in oncology. Activating mutations, particularly the V600E substitution, drive uncontrolled cell proliferation in a significant percentage of melanomas and other cancers.[1][2] This application note provides a detailed protocol for a robust, luminescence-based biochemical assay designed to determine the inhibitory potency of novel pyrimidine-based compounds against the BRAF V600E mutant kinase. We detail the underlying principles of the ADP-Glo™ Kinase Assay, provide step-by-step instructions for implementation, and offer guidance on data analysis and troubleshooting to ensure the generation of high-quality, reproducible results for drug discovery professionals.

Introduction: Targeting the Aberrant BRAF Kinase

The RAS/RAF/MEK/ERK cascade, commonly known as the MAPK pathway, is a central signaling nexus that translates extracellular signals into critical cellular responses such as proliferation, differentiation, and survival.[3] The RAF family of serine/threonine kinases (ARAF, BRAF, CRAF) serves as a key entry point into this cascade, activated by RAS GTPases.[3][4] In many human cancers, the pathway becomes constitutively active due to oncogenic mutations.[5]

The most prevalent of these mutations is a valine-to-glutamic acid substitution at codon 600 (V600E) in the BRAF gene, which accounts for over 90% of BRAF mutations.[3] This mutation mimics phosphorylation, locking the kinase in a constitutively active conformation, leading to persistent downstream signaling and driving malignant cell growth.[1][3] Consequently, the development of specific BRAF inhibitors has revolutionized the treatment of BRAF V600E-positive metastatic melanoma and other cancers.[6] Pyrimidine-based scaffolds have emerged as a core structure for many potent and selective BRAF inhibitors, making them a key area of interest in medicinal chemistry.[7][8]

Evaluating the efficacy of these novel chemical entities requires a reliable and high-throughput in vitro assay. Biochemical kinase assays provide a direct measure of an inhibitor's ability to engage its target and block its catalytic function, serving as a cornerstone of the drug discovery pipeline.[9][10]

BRAF Signaling Pathway and Point of Inhibition

Caption: The MAPK signaling cascade. The BRAF V600E mutation leads to constitutive, RAS-independent activation, driving downstream signaling. Pyrimidine-based inhibitors directly target the BRAF kinase domain to block this aberrant activity.

Assay Principle: Quantifying Kinase Activity with ADP-Glo™

To measure the potency of pyrimidine compounds, we will employ the ADP-Glo™ Kinase Assay. This is a robust, luminescence-based, homogeneous assay format highly suited for high-throughput screening (HTS).[11][12] The assay quantifies kinase activity by measuring the amount of adenosine diphosphate (ADP) produced during the phosphotransferase reaction.[13] Since the amount of ADP generated is directly proportional to kinase activity, a decrease in ADP corresponds to inhibition.

The assay is performed in two sequential steps after the initial kinase reaction is complete:

-

Stopping the Kinase Reaction and ATP Depletion: The ADP-Glo™ Reagent is added, which simultaneously terminates the enzymatic reaction and eliminates any remaining, unconsumed ATP. This step is crucial for reducing background signal and enhancing assay sensitivity.

-

ADP to ATP Conversion and Detection: The Kinase Detection Reagent is added. This formulation contains enzymes that convert the ADP produced in the first step back into ATP. This newly synthesized ATP then acts as a substrate for a luciferase/luciferin reaction, generating a light signal that is directly proportional to the initial amount of ADP.

The inhibitory effect of a compound is therefore measured as a reduction in the luminescent signal.

ADP-Glo™ Assay Workflow

Caption: Schematic of the two-step ADP-Glo™ detection process following the initial kinase reaction.

Materials and Reagents

Proper preparation and handling of all reagents are critical for assay success. It is recommended to use low-protein-binding plates and pipette tips where possible.

| Reagent / Material | Supplier & Cat. No. (Example) | Storage | Key Considerations |

| Enzyme & Substrate | |||

| Recombinant Human BRAF V600E | Carna Biosciences, #08-111 | -80°C | Thaw on ice. Avoid repeated freeze-thaw cycles. |

| Inactive MEK1 (Substrate) | BPS Bioscience, #40237 | -80°C | This is a physiological substrate for BRAF. |

| Assay Kit & Buffers | |||

| ADP-Glo™ Kinase Assay | Promega, #V9101 | -20°C | Protect Kinase Detection Reagent from light. |

| Kinase Buffer (1X) | Varies | 4°C or RT | 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT. |

| ATP, 10 mM Solution | Promega, #V9151 | -20°C | Prepare working dilutions fresh in Kinase Buffer. |

| Compounds | |||

| Pyrimidine Test Compound | In-house/Vendor | -20°C | Dissolve in 100% DMSO to create a high-concentration stock (e.g., 10 mM). |

| Dabrafenib (Control Inhibitor) | Selleckchem, #S2807 | -20°C | Prepare DMSO stock as with the test compound. |

| Consumables & Equipment | |||

| 384-well, low-volume, solid white plates | Corning, #3572 | Room Temp | White plates are essential for maximizing luminescent signal. |

| Plate Reader | BMG LABTECH, PHERAstar | N/A | Must have luminescence detection capability. |

| Multichannel Pipettes | Varies | N/A | For accurate and efficient liquid handling. |

Detailed Experimental Protocol

This protocol is optimized for a 384-well plate format with a final reaction volume of 15 µL. All additions should be performed with calibrated pipettes.

Part 1: Reagent Preparation

-

Compound Dilution Series:

-

Prepare a 10-point, 3-fold serial dilution of the pyrimidine test compound and the Dabrafenib control in 100% DMSO. Start from a 1 mM stock for a top final assay concentration of 10 µM.

-

Create an intermediate dilution plate by transferring 1 µL of each DMSO concentration into 99 µL of 1X Kinase Buffer. This creates a 100X working stock with 1% DMSO.

-

-